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A detailed guide for researchers on the application and effects of Aviglycine (AVG) versus
other ethylene inhibitors in controlling fruit maturation.

Aviglycine (AVG), commercially known as ReTain®, is a potent inhibitor of ethylene
biosynthesis widely utilized in horticulture to manage fruit ripening and related physiological
processes. By targeting a key enzyme in the ethylene production pathway, AVG offers a
powerful tool for researchers and producers to delay senescence, reduce pre-harvest fruit
drop, and maintain post-harvest quality. This guide provides a comparative analysis of AVG's
effects across different fruit species, contrasts its performance with the ethylene perception
inhibitor 1-methylcyclopropene (1-MCP), and presents detailed experimental protocols and the
underlying biochemical pathways.

Mechanism of Action: Inhibiting Ethylene at its
Source

Aviglycine's primary mode of action is the competitive inhibition of 1-aminocyclopropane-1-
carboxylic acid (ACC) synthase, a pivotal enzyme in the ethylene biosynthesis pathway.[1][2][3]
This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate
precursor of ethylene.[1][4] By blocking this step, AVG effectively curtails the production of
ethylene, a key hormone that triggers and coordinates the complex processes of fruit ripening,
including softening, color change, and aroma development.[1][5]
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In contrast, 1-methylcyclopropene (1-MCP) acts further down the signaling cascade by
irreversibly binding to ethylene receptors, thereby preventing the fruit from perceiving
endogenous or exogenous ethylene.[6][7] This fundamental difference in their mechanisms of

action leads to distinct physiological responses and application strategies.
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Caption: Inhibition of Ethylene Biosynthesis by Aviglycine (AVG).

Comparative Effects of Aviglycine Across Fruit
Species

The application of AVG has been extensively studied in a variety of climacteric fruits, which
exhibit a characteristic spike in ethylene production during ripening. The efficacy of AVG can
vary depending on the fruit species, cultivar, application timing, and concentration.
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Fruit Species

Cultivar(s)

Key Effects of Aviglycine
(AVG)

Apple (Malus domestica)

'‘Gala’, 'Royal Gala', 'Imperial
Gala', 'Fuiji', 'Golden Delicious',

'‘Scarlet Spur'

Delays ripening on the tree,
indicated by lower internal
ethylene concentration, higher
firmness, delayed starch
degradation, and slower peel
color development.[6][7][8]
Reduces pre-harvest fruit drop.
[6][9][10] Can be combined
with 1-MCP for enhanced
firmness retention during

storage.[8]

Pear (Pyrus communis)

'‘Bartlett’, '"Huangguan'

Suppresses ethylene
production and respiration
rate, leading to delayed
softening and reduced core
browning.[1][11] Maintains
higher soluble solids content
and titratable acidity during

storage.[1]

Nectarine (Prunus persica var.

nucipersica)

'Arctic Snow'

Delays ripening and softening,
allowing for higher total soluble
solids (TSS) content at
harvest.[12] Prolongs storage
life.[12]

Peach (Prunus persica)

‘Geum Hwang'

In combination with 1-MCP,
significantly reduces fruit

softening during ripening.[13]

Plum (Prunus domestica)

'President’

Increases fruit firmness and

delays harvest.[14]

Tomato (Solanum

lycopersicum)

'‘Débora’, 'Grando F1'

Delays ripening and provides
greater fruit firmness at certain

concentrations.[12][15] Effects
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on weight loss can be

inconsistent.[15]

Aviglycine vs. 1-Methylcyclopropene (1-MCP): A
Head-to-Head Comparison

While both AVG and 1-MCP are effective ethylene inhibitors, their differing mechanisms lead to

practical differences in their application and effects.

Feature

Aviglycine (AVG)

1-Methylcyclopropene (1-
MCP)

Mechanism of Action

Inhibits ethylene biosynthesis
by blocking ACC synthase.[1]

[2]

Inhibits ethylene perception by

binding to ethylene receptors.

[6]7]

Application

Typically applied as a pre-
harvest spray.[6][8]

Applied as a post-harvest gas
treatment or pre-harvest spray.
[8][16]

Primary Effect

Reduces the fruit's capacity to

produce ethylene.[1]

Renders the fruit insensitive to

ethylene.[7]

Impact on Ripening

Delays the onset of ripening.[1]

[8]

Halts ripening progression at

the time of application.[8]

Effect on Color

Can delay red color
development in some apple
cultivars.[6][9]

Generally has no negative

effect on fruit color.[6][9]

Combined Use

Can be used in conjunction
with 1-MCP for synergistic
effects on quality retention,

particularly firmness.[8][13]

Can be used following a pre-
harvest AVG application for

enhanced storage potential.[8]

Experimental Protocols
Pre-harvest Spray Application of Aviglycine (AVG)
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This protocol is a generalized representation based on multiple studies on apples and pears.[1]

[6]18]

Select uniform trees with consistent fruit load

Prepare AVG solution (e.g., 120-200 mg/L) with surfactant

Apply AVG spray 1-4 weeks before anticipated harvest

Harvest fruit at commercial maturity or multiple time points

¢ Post-Harvest Analysis

Measure fruit quality parameters:

- Firmness \
- Soluble Solids Content (SSC)
- Titratable Acidity (TA) Conduct storage trials (e.g., cold storage, controlled atmosphere)
- Starch Index

- Internal Ethylene Concentration
- Peel Color

Assess post-storage quality and disorders

Click to download full resolution via product page

Caption: Generalized workflow for AVG application and analysis.
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Methodology:

Plant Material: Select healthy, uniform fruit trees with a consistent crop load.[1]

o Treatment Preparation: Prepare an aqueous solution of AVG (e.g., ReTain®) at the desired
concentration (typically ranging from 65 to 260 mg/L for apples and 200 mg/L for pears).[1][6]
A non-ionic surfactant is often added to improve coverage.[7]

o Application: Apply the solution as a foliar spray to the entire tree canopy until runoff, typically
1 to 4 weeks before the anticipated commercial harvest date.[6][8]

» Control Group: An untreated control group (sprayed with water and surfactant only) should
be included for comparison.

e Harvest and Analysis: Harvest fruit at commercial maturity or at multiple time points to
assess the delay in ripening.[8] Evaluate key quality parameters such as firmness, soluble
solids content (SSC), titratable acidity (TA), starch pattern index, internal ethylene
concentration, and peel color.[7][8]

Post-harvest 1-MCP Treatment

This protocol is often used in conjunction with or as a comparison to pre-harvest AVG
treatment.[8]

Methodology:
 Fruit Selection: Harvest fruit at the desired stage of maturity.

o Treatment: Place the fruit in an airtight container or chamber. Introduce 1-MCP gas (e.qg.,
from SmartFresh™) at a concentration of approximately 1 pL/L.[8]

» Duration: Maintain the exposure for 12-24 hours at a controlled temperature.

e Ventilation and Storage: After treatment, ventilate the chamber and transfer the fruit to
storage (e.g., cold storage or controlled atmosphere).[8]

o Analysis: Evaluate fruit quality parameters at harvest and after various storage durations.[8]
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Conclusion

Aviglycine is a valuable tool for manipulating fruit ripening by effectively inhibiting ethylene
biosynthesis. Its pre-harvest application can significantly delay maturation, reduce fruit drop,
and maintain quality attributes such as firmness. When compared to the ethylene perception
inhibitor 1-MCP, AVG offers a different approach to ripening control, and in some cases, a
combined application of both can provide superior results in extending the storage life and
marketability of various fruit species. The choice between AVG, 1-MCP, or a combination
thereof will depend on the specific fruit, desired outcome, and post-harvest handling chain.
Further research into optimal application timings and concentrations for a wider range of fruit
cultivars will continue to refine the use of these powerful plant growth regulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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